molecular formula C14H22ClNO4S B2906490 4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide CAS No. 713501-53-2

4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide

Cat. No. B2906490
CAS RN: 713501-53-2
M. Wt: 335.84
InChI Key: BWRWUKXJBQOGBT-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide, also known as CDPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in synaptic plasticity, learning, and memory. In

Mechanism of Action

The mechanism of action of “4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide” is not specified in the current resources. The mechanism of action generally refers to how a compound interacts with biological systems, which is often determined through biological testing and research .

Safety and Hazards

Specific safety and hazard information for “4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide” is not available in the current resources. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for the use and study of “4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide” are not specified in the current resources. Future research could potentially explore its synthesis, properties, and potential applications .

properties

IUPAC Name

4-chloro-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWUKXJBQOGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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